molecular formula C33H60O3Si2 B586356 1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde CAS No. 1257126-71-8

1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde

Cat. No.: B586356
CAS No.: 1257126-71-8
M. Wt: 561.01
InChI Key: LJLHFLFQOZBNDD-ABTDTXQUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde involves multiple steps, starting from ParicalcitolThe reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to monitor the product’s quality .

Chemical Reactions Analysis

Types of Reactions

1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde is used in various scientific research applications, including:

    Chemistry: Studying the reactivity and stability of silyl-protected compounds.

    Biology: Investigating the role of vitamin D analogs in cellular processes and gene expression.

    Medicine: Exploring potential therapeutic applications of vitamin D analogs in treating diseases such as osteoporosis and chronic kidney disease.

    Industry: Developing new synthetic routes and production methods for vitamin D analogs.

Mechanism of Action

The mechanism of action of 1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde involves its conversion to active metabolites that interact with the vitamin D receptor. This interaction leads to the modulation of gene expression and regulation of calcium and phosphate homeostasis. The compound’s effects are mediated through the activation of specific signaling pathways and transcription factors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde is unique due to its specific silyl protection and aldehyde functionalization, which provide distinct chemical properties and reactivity. These modifications make it a valuable tool in biochemical research for studying the metabolism and function of vitamin D analogs .

Properties

IUPAC Name

(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H60O3Si2/c1-24(23-34)29-17-18-30-26(14-13-19-33(29,30)8)16-15-25-20-27(35-37(9,10)31(2,3)4)22-28(21-25)36-38(11,12)32(5,6)7/h15-16,23-24,27-30H,13-14,17-22H2,1-12H3/b26-16+/t24-,27-,28-,29-,30+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLHFLFQOZBNDD-ABTDTXQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H60O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731124
Record name 2-[(1R,3R,7E,17beta)-1,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-9,10-secoestra-5,7-dien-17-yl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257126-71-8
Record name 2-[(1R,3R,7E,17beta)-1,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-9,10-secoestra-5,7-dien-17-yl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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